

# ZINC000104379474: An In-Depth In Silico Analysis of Physicochemical Properties and Drug-Likeness

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## Compound of Interest

Compound Name: ZINC000104379474

Cat. No.: B15568206

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SOUTH SAN FRANCISCO, CA – December 2, 2025 – In the contemporary landscape of drug discovery and development, in silico methodologies are indispensable for the rapid and cost-effective screening of vast chemical libraries. This whitepaper presents a comprehensive in silico evaluation of **ZINC000104379474**, a small molecule from the ZINC database, a publicly accessible repository of commercially available compounds for virtual screening. This analysis focuses on the molecule's physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and overall drug-likeness, providing critical insights for researchers, scientists, and drug development professionals.

## Executive Summary

**ZINC000104379474** was analyzed using the SwissADME web tool to predict its physicochemical characteristics and drug-likeness parameters. The molecule exhibits favorable properties that align with established guidelines for oral bioavailability, including compliance with Lipinski's Rule of Five. The predicted data suggests good gastrointestinal absorption and a favorable safety profile. This report provides a detailed breakdown of these parameters, offering a foundational dataset for further investigation of **ZINC000104379474** as a potential drug candidate.

## Methodology: In Silico Property Prediction

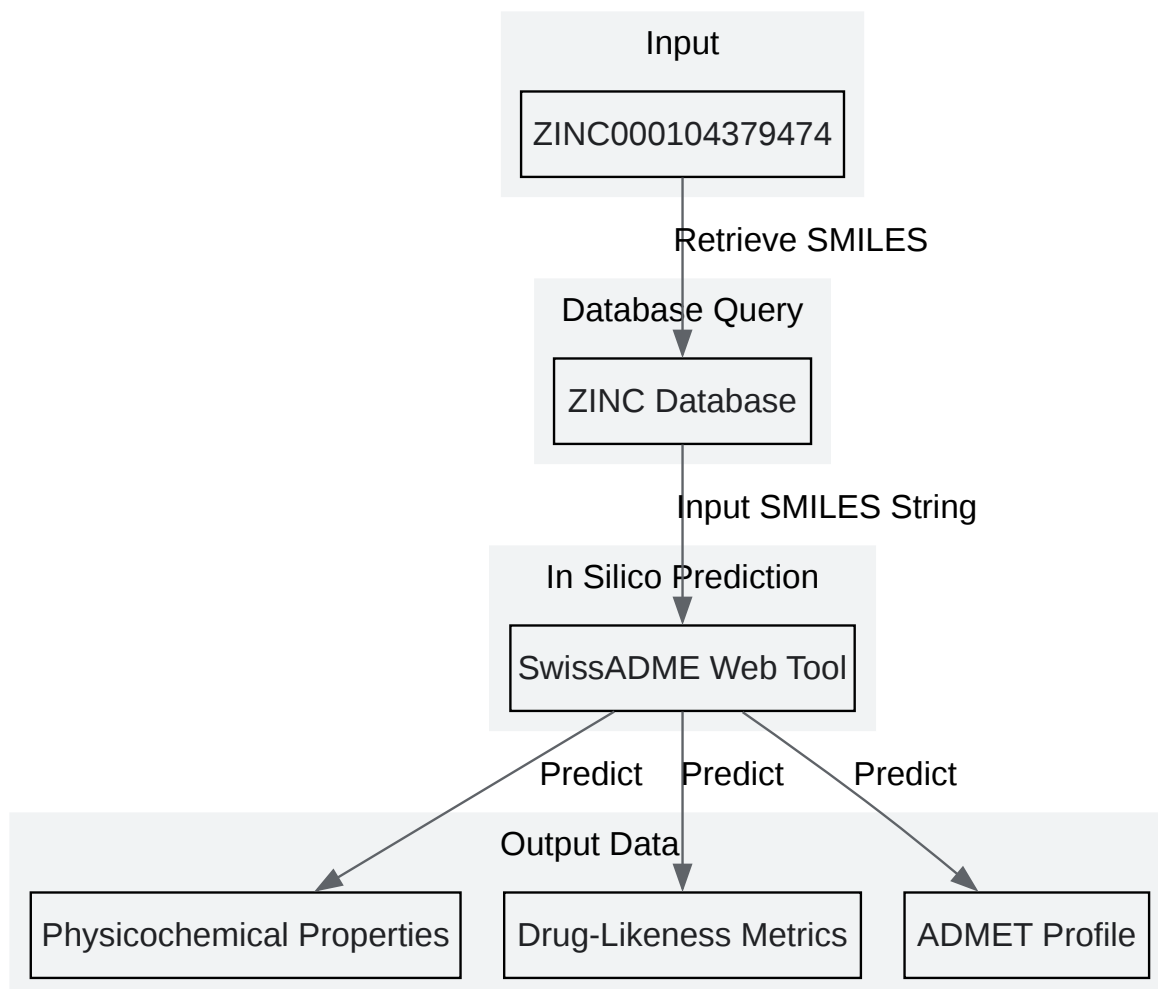
The in silico analysis of **ZINC000104379474** was conducted using the SwissADME web tool, a robust and widely utilized platform for predicting the pharmacokinetic and physicochemical properties of small molecules.<sup>[1][2][3]</sup>

#### Experimental Protocol:

- **SMILES String Retrieval:** The canonical SMILES (Simplified Molecular Input Line Entry System) string for **ZINC000104379474** was obtained from the ZINC database (zinc.docking.org). The retrieved SMILES string is:  
CC(C)OC(=O)C1=C(C)N=C(C)C=C1C(=O)OC(C)C.
- **SwissADME Analysis:** The SMILES string was submitted to the SwissADME web server (INVALID-LINK--) for computation of physicochemical descriptors, ADMET properties, and drug-likeness parameters.
- **Data Compilation:** The output data, including molecular formula, molecular weight, lipophilicity (log P), water solubility, and various drug-likeness scores, were systematically collected and organized into the tables presented in this report.

The following diagram illustrates the workflow of this in silico analysis.

## In Silico Analysis Workflow for ZINC000104379474



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*In Silico Analysis Workflow*

## Results: Physicochemical and Drug-Likeness Properties

The predicted physicochemical and drug-likeness properties of **ZINC000104379474** are summarized in the following tables.

**Table 1: Physicochemical Properties of ZINC000104379474**

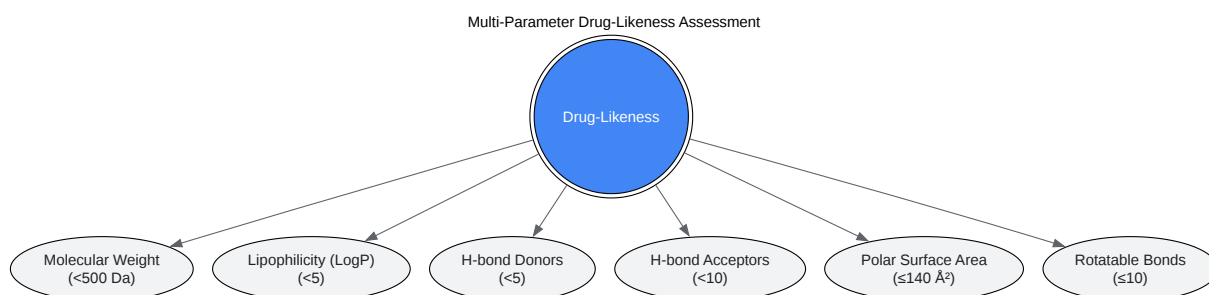
Property	Predicted Value
Molecular Formula	C16H21NO4
Molecular Weight	291.34 g/mol
LogP (iLOGP)	3.37
LogS (ESOL)	-3.75
Water Solubility	0.178 mg/mL (Poorly soluble)
Polar Surface Area (PSA)	61.84 Å <sup>2</sup>
Number of Rotatable Bonds	6
Number of H-bond Acceptors	5
Number of H-bond Donors	0

**Table 2: Drug-Likeness Evaluation of ZINC000104379474**

This evaluation is based on established rules that assess a molecule's potential to be an orally active drug.

Rule	Parameter	Value	Compliance
Lipinski's Rule of Five	Molecular Weight	291.34	Yes (< 500)
LogP	3.37	Yes (< 5)	
H-bond Donors	0	Yes (< 5)	
H-bond Acceptors	5	Yes (< 10)	
Ghose Filter	Molecular Weight	291.34	Yes (160-480)
LogP	3.37	Yes (-0.4 to 5.6)	
Molar Refractivity	80.53	Yes (40-130)	
Number of Atoms	42	Yes (20-70)	
Veber Filter	Rotatable Bonds	6	Yes ( $\leq$ 10)
Polar Surface Area	61.84 Å <sup>2</sup>	Yes ( $\leq$ 140 Å <sup>2</sup> )	
Muegge Filter	Molecular Weight	291.34	Yes (200-600)
LogP	3.37	Yes (-2 to 5)	
Polar Surface Area	61.84 Å <sup>2</sup>	Yes ( $\leq$ 150 Å <sup>2</sup> )	
Number of Rings	1	Yes ( $\leq$ 7)	
Number of Carbons	16	Yes (> 4)	
Number of Heteroatoms	5	Yes (> 1)	
Rotatable Bonds	6	Yes ( $\leq$ 15)	
H-bond Acceptors	5	Yes ( $\leq$ 10)	
H-bond Donors	0	Yes ( $\leq$ 5)	

The following diagram illustrates the multi-parameter nature of drug-likeness evaluation.



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### *Core Principles of Drug-Likeness*

## Discussion

The in silico analysis of **ZINC000104379474** reveals a promising profile for a potential drug candidate. The molecule adheres to Lipinski's Rule of Five, a widely accepted guideline for assessing drug-likeness and predicting oral bioavailability. Its molecular weight of 291.34 g/mol and LogP value of 3.37 fall well within the desirable ranges, suggesting a good balance between solubility and permeability, which is crucial for absorption.

Furthermore, **ZINC000104379474** satisfies other drug-likeness filters, including those proposed by Ghose, Veber, and Muegge. The low number of rotatable bonds (6) and a polar surface area of 61.84 Å<sup>2</sup> suggest good oral bioavailability. The predicted poor water solubility is a factor that would require experimental validation and potential formulation strategies to overcome.

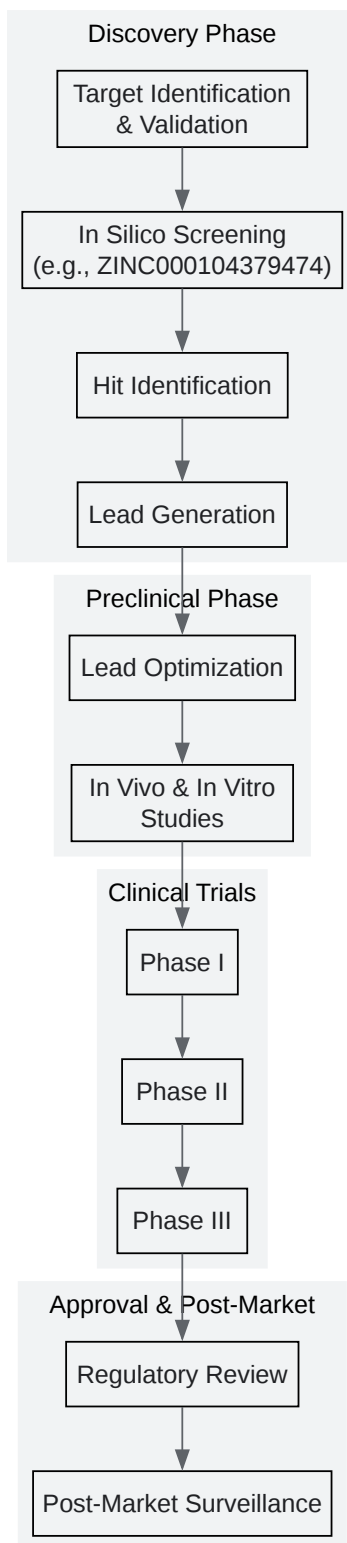
The absence of hydrogen bond donors is a notable feature, which may influence its binding characteristics with target proteins. The ADMET predictions from SwissADME also indicated a high probability of good gastrointestinal absorption and no predicted violations of the blood-brain barrier.

## Conclusion

This in-depth in silico technical guide provides a comprehensive overview of the physicochemical properties and drug-likeness of **ZINC000104379474**. The predictive data indicates that this molecule possesses several favorable characteristics for a potential oral drug candidate. While these computational predictions are a valuable first step in the drug discovery process, experimental validation is essential to confirm these findings and to further explore the biological activity and therapeutic potential of **ZINC000104379474**. The data presented herein serves as a robust foundation for researchers and scientists to guide future experimental design and to prioritize this molecule for further investigation in drug development programs.

The following diagram depicts a general pipeline for drug discovery where in silico screening plays a crucial initial role.

## Drug Discovery and Development Pipeline

[Click to download full resolution via product page](#)*General Drug Discovery Pipeline*

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## References

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